Cas no 1036990-54-1 (3-bromo-1,2,4-thiadiazole)

3-bromo-1,2,4-thiadiazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-[1,2,4]thiadiazole
- 3-bromo-1,2,4-thiadiazole
- SCHEMBL1328027
- SY015276
- 1036990-54-1
- MFCD11848380
- SB74587
- AKOS022713835
- CS-0440303
- EN300-197521
-
- MDL: MFCD11848380
- Inchi: InChI=1S/C2HBrN2S/c3-2-4-1-6-5-2/h1H
- InChI Key: YMWZHPCPDUFQAL-UHFFFAOYSA-N
- SMILES: C1=NC(=NS1)Br
Computed Properties
- Exact Mass: 163.90438g/mol
- Monoisotopic Mass: 163.90438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 50.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54Ų
- XLogP3: 1.8
3-bromo-1,2,4-thiadiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B417140-10mg |
3-Bromo-1,2,4-thiadiazole |
1036990-54-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-197521-0.05g |
3-bromo-1,2,4-thiadiazole |
1036990-54-1 | 95% | 0.05g |
$252.0 | 2023-09-16 | |
Enamine | EN300-197521-1.0g |
3-bromo-1,2,4-thiadiazole |
1036990-54-1 | 95% | 1g |
$1086.0 | 2023-05-31 | |
Enamine | EN300-197521-2.5g |
3-bromo-1,2,4-thiadiazole |
1036990-54-1 | 95% | 2.5g |
$2127.0 | 2023-09-16 | |
TRC | B417140-500mg |
3-Bromo-1,2,4-thiadiazole |
1036990-54-1 | 500mg |
$ 1252.00 | 2023-04-18 | ||
Enamine | EN300-197521-5.0g |
3-bromo-1,2,4-thiadiazole |
1036990-54-1 | 95% | 5g |
$3147.0 | 2023-05-31 | |
abcr | AB473123-1 g |
3-Bromo-1,2,4-thiadiazole; 95% |
1036990-54-1 | 1g |
€1,020.10 | 2023-07-18 | ||
Enamine | EN300-197521-1g |
3-bromo-1,2,4-thiadiazole |
1036990-54-1 | 95% | 1g |
$1086.0 | 2023-09-16 | |
Enamine | EN300-197521-10g |
3-bromo-1,2,4-thiadiazole |
1036990-54-1 | 95% | 10g |
$4667.0 | 2023-09-16 | |
A2B Chem LLC | AI90678-5g |
3-bromo-1,2,4-thiadiazole |
1036990-54-1 | 95% | 5g |
$2998.00 | 2024-04-20 |
3-bromo-1,2,4-thiadiazole Related Literature
-
Wenzhi Zhang,Jiangjiang Jin,Zhi Huang,Xialei Lv,Shaoqing Zhuang,Lei Wang J. Mater. Chem. C 2017 5 4636
Additional information on 3-bromo-1,2,4-thiadiazole
Comprehensive Overview of 3-Bromo-1,2,4-thiadiazole (CAS No. 1036990-54-1): Properties, Applications, and Industry Trends
3-Bromo-1,2,4-thiadiazole (CAS No. 1036990-54-1) is a heterocyclic compound featuring a thiadiazole ring substituted with a bromine atom at the 3-position. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a building block for bioactive molecules. The 1,2,4-thiadiazole core is known for its electron-deficient nature, making it valuable in designing small-molecule inhibitors and functional materials.
Recent studies highlight the growing demand for halogenated heterocycles like 3-bromo-1,2,4-thiadiazole in drug discovery. Its bromine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling rapid diversification for high-throughput screening libraries. Researchers are particularly interested in its role in developing kinase inhibitors and antimicrobial agents, aligning with global efforts to address antibiotic resistance—a top-searched topic in scientific databases.
From a synthetic chemistry perspective, CAS 1036990-54-1 serves as a precursor for functionalized thiadiazoles through nucleophilic aromatic substitution (SNAr) or metal-catalyzed transformations. Its stability under ambient conditions makes it preferable for industrial-scale applications compared to analogous iodo-thiadiazoles. Notably, patents filed between 2020–2023 reveal its use in crop protection chemicals, reflecting the agrochemical industry’s focus on sustainable pest control solutions—another trending search keyword.
Analytical characterization of 3-bromo-1,2,4-thiadiazole typically involves NMR spectroscopy (distinct 1H singlet at ~8.5 ppm) and mass spectrometry (characteristic isotopic pattern from bromine). Computational studies using DFT calculations—frequently queried in AI-driven chemistry platforms—predict its frontier molecular orbitals, aiding in the design of electron-transport materials for organic electronics.
Environmental and regulatory considerations for 1036990-54-1 emphasize biodegradability assessments, as stakeholders increasingly search for "green chemistry alternatives." While not classified as hazardous under major regulatory frameworks, proper handling protocols are recommended due to its potential lachrymatory effects—a detail often overlooked in safety-focused forum discussions.
The commercial availability of 3-bromo-1,2,4-thiadiazole has expanded since 2020, with suppliers offering >98% purity grades. Price trends correlate with demand from contract research organizations (CROs), a sector experiencing 12% annual growth according to recent market analyses—data points highly sought after in business intelligence queries.
Future research directions may explore its incorporation into metal-organic frameworks (MOFs) or covalent organic polymers (COPs), areas generating substantial academic interest. As synthetic methodologies evolve, CAS 1036990-54-1 will likely maintain relevance in medicinal chemistry and materials science, addressing persistent challenges like drug delivery systems—a perennial hot topic in both PubMed and Google Scholar searches.
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